molecular formula C18H20N4S B6576837 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 1326515-97-2

1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B6576837
CAS No.: 1326515-97-2
M. Wt: 324.4 g/mol
InChI Key: RNDCWHXCSFGLCA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that features a piperazine ring substituted with a thieno[2,3-d]pyrimidine moiety and a phenylethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine typically involves the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The thieno[2,3-d]pyrimidine core is then subjected to substitution reactions to introduce the piperazine ring. This often involves nucleophilic substitution reactions using piperazine derivatives.

    Attachment of Phenylethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine: Similar structure but with a pyrido[2,3-d]pyrimidine core.

    1-(2-Phenylethyl)-4-{pyrazolo[3,4-d]pyrimidin-4-yl}piperazine: Contains a pyrazolo[3,4-d]pyrimidine core.

Uniqueness

1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is unique due to the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-2-4-15(5-3-1)6-8-21-9-11-22(12-10-21)17-16-7-13-23-18(16)20-14-19-17/h1-5,7,13-14H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDCWHXCSFGLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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